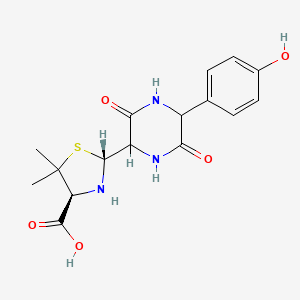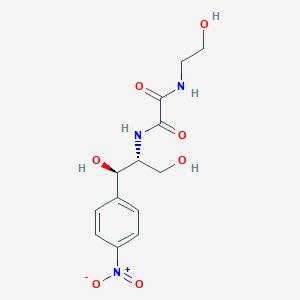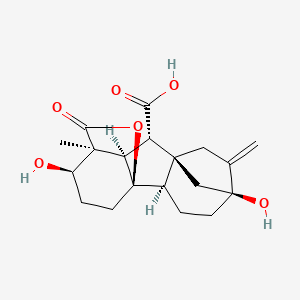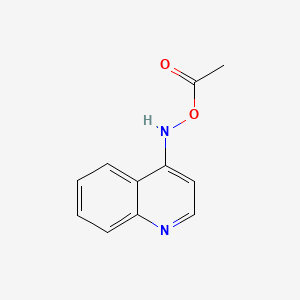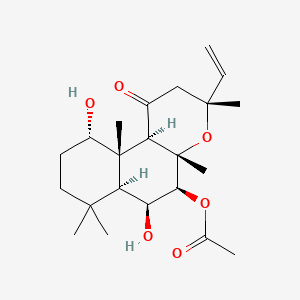
9-脱氧福司可林
描述
9-Deoxyforskolin, also known as 9-Deoxyforskohliin, is a diterpene compound derived from the plant Coleus forskohlii. It is a labdane diterpene and a member of the forskolin family. 9-Deoxyforskolin has a variety of applications in scientific research, including its use as a biochemical and physiological activator. In addition, 9-Deoxyforskolin has been studied as a potential therapeutic agent in the treatment of various diseases, such as cancer and diabetes.
科学研究应用
药理作用及机制
对酶激活的影响:福司可林及其衍生物 1,9-二脱氧福司可林已知针对多种信号蛋白。例如,它们用于细胞制剂中通过激活腺苷酸环化酶来调节细胞内 cAMP 水平。然而,福司可林对某些克隆 K+ 通道也具有直接抑制作用,影响细胞兴奋性和放电模式 (Angel-Chávez 等,2015 年)。
与细胞色素 P450 的相互作用:含有福司可林和 1,9-二脱氧福司可林的印度香附子已被研究其对大鼠肝细胞中细胞色素 P450 酶的影响。结果表明,这些化合物可能不会显着影响 CYP450 诱导,这与了解潜在的药物相互作用有关 (Nagarajappa 等,2015 年)。
治疗潜力
神经系统影响:福司可林,包括其类似物 1,9-二脱氧福司可林,已在记忆和学习过程的背景下进行了探索。研究表明,这些化合物可以通过抑制腺苷酸环化酶活性来干扰长期记忆巩固过程,从而影响记忆形成所必需的分子事件 (Kinney 等,2003 年)。
抗病毒活性:存在于印度香附子中的 1-脱氧福司可林和福司可林已显示出对 HIVNL4-3 的活性。这表明在开发天然抗病毒药物中具有潜在用途 (Bodiwala 等,2009 年)。
农业和环境应用
遗传毒性作用:一项关于福司可林的研究揭示了在洋葱中观察到的潜在遗传毒性作用。福司可林诱导了各种染色体畸变,表明需要进一步的毒理学评估以确保其安全性 (Mohammed 等,2015 年)。
属性
IUPAC Name |
[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O6/c1-8-20(5)11-13(24)16-21(6)14(25)9-10-19(3,4)17(21)15(26)18(27-12(2)23)22(16,7)28-20/h8,14-18,25-26H,1,9-11H2,2-7H3/t14-,15-,16+,17-,18-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLHDUTVMZSEV-WESICCPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3C1(OC(CC3=O)(C)C=C)C)C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541674 | |
| Record name | (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84048-28-2 | |
| Record name | 9-Deoxyforskolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84048-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Deoxyforskolin from Coleus forskohlii | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the biological activities of 9-Deoxyforskolin and its derivatives?
A1: 9-Deoxyforskolin, often found as its diacetylated form (1,6-di-O-acetyl-9-deoxyforskolin), has shown promising anticancer properties. Studies have demonstrated that 1,6-di-O-acetyl-9-deoxyforskolin, often found in a 1:1 mixture with 1,6-di-O-acetylforskolin, exhibits cytotoxic effects against various cancer cell lines, including lung cancer (A549), leukemia (CCRF-CEM), breast cancer (MCF7), and head and neck squamous cell carcinoma (FaDu) [, ]. These effects are suggested to be mediated through the induction of apoptosis via the mitochondrial pathway []. Furthermore, computational studies suggest 1,6-di-O-acetyl-9-deoxyforskolin may interact with inflammatory mediators such as IL-8 [], indicating a potential role in modulating inflammatory responses.
Q2: What is the source of 9-Deoxyforskolin?
A2: 9-Deoxyforskolin and its acetylated derivative are naturally occurring labdane diterpenoids found in the roots of Coleus forskohlii (syn. Plectranthus barbatus), a plant traditionally used in Ayurvedic medicine [, , ].
Q3: What is the chemical structure of 9-Deoxyforskolin?
A3: 9-Deoxyforskolin is a labdane diterpenoid with a molecular formula of C20H32O5. While the provided abstracts do not include specific spectroscopic data for 9-deoxyforskolin, its structure can be inferred from its derivatives. The diacetylated form, 1,6-di-O-acetyl-9-deoxyforskolin, is frequently mentioned and its structure has been confirmed through spectroscopic methods like IR, MS, 1H NMR, 13C NMR, and 2D NMR [].
Q4: How does the structure of 9-Deoxyforskolin relate to its activity?
A4: While specific structure-activity relationship (SAR) studies for 9-deoxyforskolin are not extensively discussed in the provided abstracts, research suggests that the labdane diterpene scaffold, common to both forskolin and 9-deoxyforskolin, plays a crucial role in its biological activity. Modifications to this core structure, such as acetylation, can influence its potency and selectivity towards specific targets [, ]. Further research investigating the impact of specific structural modifications on 9-deoxyforskolin's biological activity would be valuable.
Q5: What are the future directions for research on 9-Deoxyforskolin?
A5: Further research on 9-deoxyforskolin should focus on:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



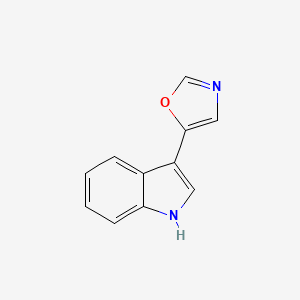
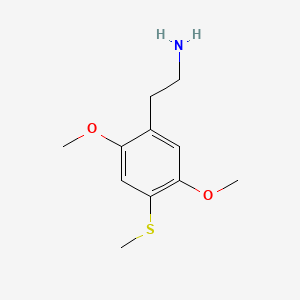
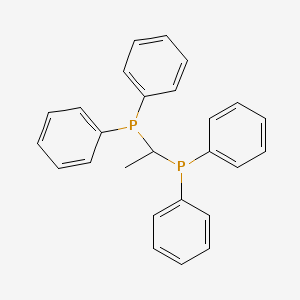
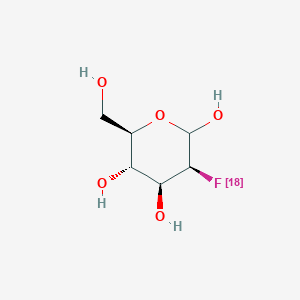
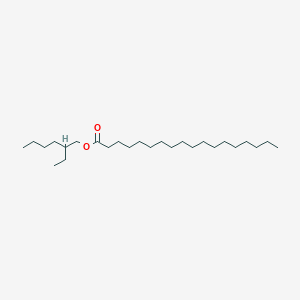
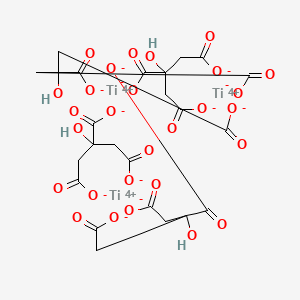
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (E)-2-methylbut-2-enoate](/img/structure/B1253442.png)
